N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide is an organic compound that features a bithiophene moiety, a hydroxyethyl group, and a phenylbutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2,3’-dibromobithiophene with a suitable boronic acid derivative under palladium catalysis . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the bithiophene intermediate . Finally, the phenylbutanamide moiety is attached through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the subsequent functional group transformations. The choice of solvents, catalysts, and purification methods are also tailored to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene moiety can facilitate π-π stacking interactions, while the hydroxyethyl and phenylbutanamide groups can form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with two thiophene rings, used in organic electronics.
2,3’-Bithiophene: Similar structure but different connectivity, affecting its electronic properties.
2,2’-Bithiophene-5-carboxylic acid: Contains a carboxylic acid group, used in the synthesis of more complex derivatives.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the hydroxyethyl and phenylbutanamide groups allows for additional interactions and modifications compared to simpler bithiophene derivatives .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-2-16(14-6-4-3-5-7-14)20(23)21-12-17(22)19-9-8-18(25-19)15-10-11-24-13-15/h3-11,13,16-17,22H,2,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAIKHCBVBNTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.